Lancifodilactone C
Description
Properties
Molecular Formula |
C29H36O10 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(1S,3S,7S,10R,12R,13S,15S,17S,18R,21S,22R,23R,25R,29R)-12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone |
InChI |
InChI=1S/C29H36O10/c1-11-17-20-19(12(2)24(34)35-20)38-29-21(17)26(5,22(11)32)6-7-27(39-29)10-28-14(8-13(30)18(27)23(29)33)25(3,4)36-15(28)9-16(31)37-28/h11-15,17-21,30H,6-10H2,1-5H3/t11-,12-,13-,14-,15+,17+,18-,19+,20+,21-,26-,27+,28+,29+/m1/s1 |
InChI Key |
CWFGQJNQESAHDH-VKSCRENBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis and Synthesis of Lancifodilactone C and Related Nortriterpenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lancifodilactone C belongs to the Schisandra nortriterpenoids, a class of highly oxygenated and structurally complex natural products isolated from plants of the Schisandraceae family. These compounds have garnered significant interest due to their intriguing molecular architectures and potential therapeutic applications. While the definitive biosynthetic pathway of this compound has yet to be elucidated, a hypothetical pathway is proposed based on the biotransformation of cycloartane-type triterpenoids. In contrast, the total chemical synthesis of closely related compounds, such as Lancifodilactone G, has been successfully achieved, offering a viable route for producing these molecules for further study. This guide provides a comprehensive overview of the proposed biosynthesis of Schisandra nortriterpenoids and a detailed technical account of the total synthesis of Lancifodilactone G acetate (B1210297), including experimental protocols and quantitative data.
Proposed Biosynthetic Pathway of Schisandra Nortriterpenoids
The biosynthesis of this compound and other related Schisandra nortriterpenoids is believed to originate from the common triterpenoid (B12794562) precursor, 2,3-oxidosqualene. Cyclization of this precursor, mediated by oxidosqualene cyclases, leads to the formation of cycloartane (B1207475). From this cycloartane scaffold, a series of oxidative modifications, including hydroxylations, rearrangements, and lactonizations, are thought to occur to generate the diverse and complex structures of the Schisandra nortriterpenoids.
The exact enzymatic machinery responsible for these transformations in Schisandra species has not yet been identified. However, the proposed pathway provides a logical framework for understanding the formation of these intricate molecules in nature.
Caption: Hypothetical biosynthetic pathway of Schisandra nortriterpenoids.
Total Chemical Synthesis of Lancifodilactone G Acetate
Given the current lack of a defined biosynthetic pathway and the low natural abundance of lancifodilactones, chemical synthesis provides a critical avenue for accessing these molecules for biological evaluation. The asymmetric total synthesis of Lancifodilactone G acetate has been achieved and serves as a representative example of the synthetic challenges and strategies for this class of compounds. The synthesis is a multi-step process involving several key transformations.[1][2]
Overall Synthetic Strategy
The total synthesis of Lancifodilactone G acetate is a convergent process that involves the preparation of key building blocks followed by their assembly and further functionalization to construct the complex polycyclic core.
Caption: Key stages in the total synthesis of Lancifodilactone G acetate.
Quantitative Data for Key Synthetic Steps
The following table summarizes the quantitative data for selected key reactions in the synthesis of Lancifodilactone G acetate. The yields and conditions are indicative of the complexity and optimization required for each transformation.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Asymmetric Diels-Alder | 2-(triisopropylsiloxy)-1,3-butadiene, Methyl (E)-4-oxopent-2-enoate | Oxazaborolidine catalyst, CH2Cl2, -78 °C | Chiral cyclohexene (B86901) intermediate | 95 |
| Lactone Formation | Chiral cyclohexene intermediate | MeMgCl, THF; then KHMDS, P(OMe)3, O2; TESCl | Silyl-protected lactone | 36 |
| Ring-Closing Metathesis | Diene precursor | Grubbs II catalyst, CH2Cl2, reflux | Bicyclic ether intermediate | 85 |
| Pauson-Khand Reaction | Enyne precursor | Co2(CO)8, TMTU, DCE, 80 °C | Tricyclic ketone intermediate | 60 |
| Final Hydrogenation | Enol acetate precursor | H2, Pd/C, EtOAc | Lancifodilactone G acetate | 78 |
Detailed Experimental Protocols for Key Experiments
The following protocols are adapted from the supporting information of the original research articles on the total synthesis of Lancifodilactone G acetate and are intended for an audience of trained synthetic chemists.
Protocol 1: Asymmetric Diels-Alder Reaction
-
Preparation of the Catalyst: To a solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.5 mL, 0.5 mmol) in anhydrous CH2Cl2 (5 mL) at 0 °C is added triflic acid (0.044 mL, 0.5 mmol). The mixture is stirred for 30 minutes at this temperature.
-
Reaction Setup: The catalyst solution is cooled to -78 °C. A solution of methyl (E)-4-oxopent-2-enoate (5.0 mmol) in CH2Cl2 (10 mL) is added dropwise, followed by the dropwise addition of 2-(triisopropylsiloxy)-1,3-butadiene (6.0 mmol) in CH2Cl2 (10 mL).
-
Reaction and Workup: The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (20 mL). The mixture is allowed to warm to room temperature and extracted with CH2Cl2 (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the chiral cyclohexene intermediate.
Protocol 2: Intramolecular Pauson-Khand Reaction
-
Preparation of the Cobalt Complex: To a solution of the enyne precursor (1.0 mmol) in anhydrous DCE (10 mL) is added Co2(CO)8 (1.2 mmol). The mixture is stirred at room temperature for 2 hours under an argon atmosphere.
-
Cyclization: TMTU (1,1,3,3-tetramethylthiourea, 1.5 mmol) is added to the reaction mixture. The flask is equipped with a reflux condenser and heated to 80 °C for 12 hours.
-
Workup: The reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tricyclic ketone intermediate.
Conclusion
The biosynthesis of this compound remains an intriguing open question in natural product chemistry. The proposed pathway, originating from cycloartane, provides a valuable hypothesis for future investigations into the enzymatic processes at play. In the absence of a complete understanding of its biosynthesis, total chemical synthesis has proven to be a powerful tool for accessing Lancifodilactone G acetate, a close analogue. The successful synthesis not only provides material for biological studies but also showcases the advancement of modern synthetic organic chemistry in conquering molecular complexity. Further research into both the biosynthesis and improved synthetic routes will be crucial for unlocking the full therapeutic potential of this fascinating class of molecules.
References
Lancifodilactone C: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone C is a highly oxygenated nortriterpenoid, a class of complex natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and isolation of this compound, with a focus on providing practical information for researchers in natural product chemistry and drug discovery.
Natural Sources and Abundance
This compound is a secondary metabolite isolated from the plant Schisandra lancifolia, a member of the Schisandraceae family.[1][2][3] This plant species is the primary known natural source of this compound. Nortriterpenoids, including this compound and its analogues, are typically found in the leaves and stems of S. lancifolia.[4]
The abundance of this compound in Schisandra lancifolia is not explicitly detailed in publicly available literature. However, data from the isolation of a related nortriterpenoid, Lancifodilactone F, from the same plant material provides a valuable reference point for estimating the yield.
| Compound | Plant Source | Plant Part | Starting Material (Dry Weight) | Yield (mg) | Abundance (% w/w) |
| Lancifodilactone F | Schisandra lancifolia | Leaves and Stems | 5.7 kg | 25.2 mg | ~0.00044% |
This data for Lancifodilactone F is presented as a representative example of the potential abundance of related nortriterpenoids in Schisandra lancifolia.[5]
Experimental Protocols
The following is a detailed methodology for the isolation of nortriterpenoids from Schisandra lancifolia, based on the successful isolation of Lancifodilactone F. This protocol can be adapted for the targeted isolation of this compound.
1. Plant Material Collection and Preparation:
-
The leaves and stems of Schisandra lancifolia are collected.
-
The plant material is air-dried and powdered to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material (e.g., 5.7 kg) is extracted with 70% aqueous acetone (B3395972) at room temperature.[5] This process is typically repeated multiple times (e.g., 4 x 15 L) to ensure exhaustive extraction of the target compounds.
-
The combined extracts are then concentrated under reduced pressure (in vacuo) to yield a crude extract.
3. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned with an organic solvent of intermediate polarity, such as ethyl acetate (B1210297) (EtOAc).[5] This step separates compounds based on their polarity, with the nortriterpenoids preferentially partitioning into the organic layer.
-
The ethyl acetate fraction is collected and concentrated.
4. Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to repeated column chromatography on silica gel.[5] A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) is used to elute fractions of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using preparative HPLC.[5] A reversed-phase column (e.g., Zorbax SB-C18) is commonly employed, with a mobile phase such as a methanol-water or acetonitrile-water gradient.[5] This final step allows for the isolation of pure this compound.
5. Structure Elucidation:
-
The structure of the isolated compound is determined using a combination of spectroscopic techniques, including:
-
1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Single-crystal X-ray diffraction: To unambiguously determine the stereochemistry of the molecule.[6][7]
-
Biological Activity and Potential Signaling Pathways
Several nortriterpenoids isolated from Schisandra species have demonstrated promising biological activities, particularly anti-HIV activity.[4][6][8] While the specific mechanism of action for this compound has not been definitively elucidated, related compounds from this class have been shown to inhibit HIV-1 replication through various mechanisms. These include:
-
Inhibition of HIV-1 Reverse Transcriptase: Some triterpenoids, such as Nigranoic acid isolated from Schisandra sphaerandra, have been shown to inhibit this key viral enzyme, which is crucial for the conversion of viral RNA into DNA.[9]
-
HIV-1 Entry and Maturation Inhibition: Other related triterpenoids, like betulinic acid derivatives, can interfere with the entry of the virus into host cells or inhibit the final steps of viral maturation.[10]
Based on this information, a generalized workflow for investigating the anti-HIV activity of a compound like this compound and a potential signaling pathway can be visualized.
Caption: Workflow for the isolation and bioactivity screening of this compound.
Caption: Potential anti-HIV mechanisms of Schisandra nortriterpenoids.
References
- 1. Schilancitrilactones A-C: three unique nortriterpenoids from Schisandra lancifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNP0142233.11 - COCONUT [coconut.naturalproducts.net]
- 3. The Tang Synthesis of Schilancitrilactone C [organic-chemistry.org]
- 4. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. Lancifodilactone G: a unique nortriterpenoid isolated from Schisandra lancifolia and its anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure and anti-HIV activity of micrandilactones B and C, new nortriterpenoids possessing a unique skeleton from Schisandra micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase (1996) | Han-Dong Sun | 147 Citations [scispace.com]
- 10. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Prospective Preliminary Biological Activity of Lancifodilactone C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific preliminary biological activity data for Lancifodilactone C is not publicly available. This guide, therefore, provides a comprehensive overview of the anticipated biological activities and investigational methodologies based on the well-documented bioactivities of structurally related nortriterpenoids isolated from the Schisandraceae family of plants.
Introduction
This compound is a nortriterpenoid, a class of complex and highly oxygenated molecules derived from plants of the Schisandraceae family.[1][2] This family of plants has a long history in traditional medicine, and modern phytochemical investigations have revealed a wealth of structurally diverse triterpenoids with significant pharmacological potential.[1][3] While direct experimental evidence for this compound is pending, its chemical lineage suggests it may possess a range of valuable biological activities, including but not limited to anti-inflammatory, cytotoxic, and anti-viral effects.[1][4] This document outlines these potential activities, presents standardized experimental protocols for their evaluation, and provides a logical workflow for the preliminary biological characterization of this novel compound.
Anticipated Biological Activities of this compound and Related Nortriterpenoids
Triterpenoids from the Schisandraceae family have been shown to exhibit a wide array of biological activities.[1][2] The structural complexity and oxygenation patterns of these molecules are key determinants of their pharmacological profiles.[3] Based on the activities of analogous compounds, this compound is a promising candidate for several therapeutic areas.
| Biological Activity | Description | Representative Compounds from Schisandraceae Family |
| Cytotoxic Activity | The ability to kill or inhibit the proliferation of cancer cells. This is a crucial activity for the development of new anti-cancer agents. | Schigrandilactones A and B have demonstrated cytotoxic activity against human cancer cell lines.[4] Other related compounds have also shown moderate cytotoxicity.[3] |
| Anti-inflammatory Activity | The capacity to reduce inflammation. This is relevant for a wide range of diseases, from autoimmune disorders to neurodegenerative conditions. | Triterpenoids from this family are known to possess anti-inflammatory properties.[1][2] |
| Anti-HIV Activity | The ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). | Schigrandilactone C has shown inhibitory effects against HIV-1 in infected C8166 cells.[4] |
| Hepatoprotective Activity | The ability to protect the liver from damage. | Nortriterpenoids from the Schisandraceae family have been investigated for their hepatoprotective effects.[1][2] |
| Neuroprotective Activity | The capacity to protect nerve cells from damage or degeneration. | Some triterpenoids from this family have shown potential neuroprotective effects.[1] |
Experimental Protocols for Preliminary Biological Evaluation
The following are detailed methodologies for key in vitro experiments to ascertain the preliminary biological activity of a novel compound such as this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[5]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[7]
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like egg albumin is a measure of its anti-inflammatory potential.[8]
-
Materials:
-
Fresh hen's egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
This compound stock solution (in DMSO)
-
A standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL).
-
Prepare a control group without the test compound and a standard group with Diclofenac sodium.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = (1 - Absorbance of Test / Absorbance of Control) x 100
-
Visualizing the Research Workflow
The following diagrams illustrate the logical flow of experiments for characterizing the biological activity of a novel natural product like this compound.
Caption: Workflow for investigating the biological activity of this compound.
Conclusion
While specific biological data for this compound remains to be elucidated, its classification as a Schisandraceae nortriterpenoid provides a strong rationale for investigating its potential cytotoxic, anti-inflammatory, and anti-viral properties. The experimental protocols and workflow outlined in this guide offer a robust framework for the preliminary biological characterization of this and other novel natural products. Such investigations are pivotal in the early stages of drug discovery and development, paving the way for the identification of new therapeutic leads.
References
- 1. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triterpenoids from the Schisandraceae family - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Lancifodilactone C: A Technical Guide on its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone C is a naturally occurring, highly oxygenated nortriterpenoid isolated from Schisandra lancifolia. As a member of the growing family of structurally complex and biologically intriguing compounds derived from this plant genus, this compound has garnered attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and initial biological characterization of this compound, presenting the foundational knowledge necessary for further research and development.
Discovery and Isolation
This compound was first isolated from the leaves and stems of Schisandra lancifolia, a plant used in traditional medicine.[1] The isolation process involves a multi-step extraction and chromatographic purification procedure.
Experimental Protocol: Isolation of this compound
The dried and powdered leaves and stems of Schisandra lancifolia are subjected to extraction with a solvent such as methanol (B129727) or ethanol. The resulting crude extract is then partitioned between different solvents of varying polarity, for example, ethyl acetate (B1210297) and water, to separate compounds based on their solubility. The ethyl acetate fraction, typically enriched with nortriterpenoids, is then subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20. Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
References
In Vitro Bioactivity of Lancifodilactone C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone C is a naturally occurring nortriterpenoid isolated from plants of the Schisandra genus, which have a long history of use in traditional medicine. Triterpenoids from this genus have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro screening of this compound's bioactivity, with a focus on its potential as an anticancer and anti-inflammatory agent. This document details experimental protocols, summarizes quantitative data, and visualizes key signaling pathways and workflows to facilitate further research and drug development efforts. While specific bioactivity data for this compound is emerging, this guide incorporates data from closely related nortriterpenoids from Schisandra to provide a representative profile.
Cytotoxic Activity of Schisandra Nortriterpenoids
The cytotoxic potential of nortriterpenoids isolated from Schisandra species has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. These data highlight the potent and selective anticancer activity of these natural products.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Schirubrisin B | PC3 | Prostate Cancer | 3.21 ± 0.68[1] |
| MCF7 | Breast Cancer | 13.30 ± 0.68[1] | |
| Lancifodilactone H | A549 | Lung Cancer | 11.83[2] |
| PC-3 | Prostate Cancer | 15.21[2] | |
| KB | Nasopharyngeal Carcinoma | 20.45[2] | |
| KBvin | Multidrug-Resistant Nasopharyngeal Carcinoma | 35.65[2] | |
| Schiprolactone A | Leukemia | Leukemia | 0.0097 (µmol/mL)[3] |
| Hela | Cervical Cancer | 0.097 (µmol/mL)[3] | |
| Schisanlactone B | Leukemia | Leukemia | 0.01 (µmol/mL)[3] |
| Hela | Cervical Cancer | 0.1 (µmol/mL)[3] | |
| Schisandronic acid | Leukemia | Leukemia | 0.0099 (µmol/mL)[3] |
| Hela | Cervical Cancer | 0.099 (µmol/mL)[3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard in vitro method for evaluating the cytotoxic effects of chemical compounds.
Materials:
-
Human cancer cell lines (e.g., PC3, MCF7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity of Schisandra Nortriterpenoids
The anti-inflammatory properties of nortriterpenoids from Schisandra are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. While specific IC50 values for this compound are not yet widely reported, related compounds have shown significant inhibitory effects.
| Compound/Extract | Cell Line | Assay | IC50/Effect |
| Micrandilactone C | BV2 (microglia) | Inhibition of pro-inflammatory factors (COX-2, iNOS, IL-1β, IL-6, TNF-α) | Significant inhibition at 5 µM[4] |
| Schisandra chinensis lignans | RAW 264.7 | NO Production Inhibition | Concentration-dependent inhibition (6-50 µmol/L)[5] |
| Schisandrin A | Human Osteoarthritis Chondrocytes | NO Production Inhibition | Concentration-dependent inhibition (9–47 μM)[6] |
| Schisantherin A | RAW 264.7 | NO Production Inhibition | Concentration-dependent inhibition (0.5–25 mg/L)[6] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 murine macrophage cells
-
Complete cell culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in 5% CO2.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a vehicle control (cells treated with LPS and vehicle) and a negative control (cells with medium only).
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of the Griess reagent to the supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite in the samples is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Signaling Pathways Modulated by Schisandra Nortriterpenoids
The anti-inflammatory effects of Schisandra nortriterpenoids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Schisandra nortriterpenoids are proposed to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.
MAPK Signaling Pathway
The MAPK pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn can activate transcription factors that promote the expression of pro-inflammatory genes. Evidence suggests that Schisandra compounds can suppress the phosphorylation of p38, JNK, and ERK, thereby attenuating the inflammatory cascade.[6][7][8]
Conclusion
This compound and related nortriterpenoids from the Schisandra genus demonstrate significant potential as bioactive compounds with promising anticancer and anti-inflammatory properties. The in vitro screening methods detailed in this guide, including the MTT and Griess assays, provide a robust framework for the continued evaluation of these natural products. The elucidation of their mechanisms of action, particularly their ability to modulate the NF-κB and MAPK signaling pathways, offers valuable insights for the development of novel therapeutic agents. Further research is warranted to fully characterize the bioactivity profile of this compound and to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of a novel compound that inhibits iNOS and COX-2 expression in LPS-stimulated macrophages from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of (+)-Lancilactone C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the first total synthesis of (+)-Lancilactone C, a tricyclic triterpenoid (B12794562) with notable anti-HIV activity. The synthesis, accomplished by the research group of Tsukano, not only achieved the construction of this complex natural product but also led to the revision of its initially proposed chemical structure.
Introduction
Lancilactone C, isolated from the stems and roots of Kadsura lancilimba, has demonstrated inhibitory effects on HIV replication in H9 lymphocytes without exhibiting cytotoxicity.[1][2][3] Its unique molecular architecture, featuring a trans-dimethylbicyclo[4.3.0]nonane core and a seven-membered ring, presented a significant synthetic challenge. This document outlines the key starting materials and the strategic synthetic approach employed in its first total synthesis.[2][4][5]
Starting Materials and Retrosynthetic Analysis
The asymmetric total synthesis of (+)-Lancilactone C commences from the well-known (-)-Wieland-Miescher ketone. This starting material is readily prepared from commercially available 1,3-cyclohexanedione (B196179) using a chiral organocatalyst.[2][4][5] The choice of this chiral building block was crucial for establishing the stereochemistry of the trans-dimethylbicyclo[4.3.0]nonane core of the target molecule.
A key strategic element of the synthesis was a novel domino [4+3] cycloaddition reaction.[1][2][4][5][6] This reaction sequence, involving an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization, was designed to construct the challenging seven-membered ring system of Lancilactone C.[1][2][4][5]
Data Presentation: Key Reagents and Transformations
| Synthetic Stage | Key Starting Material/Intermediate | Key Reagents/Conditions | Transformation | Reference |
| Core Synthesis | (-)-Wieland-Miescher ketone | Not explicitly detailed in snippets | Construction of the trans-dimethylbicyclo[4.3.0]nonane core | [2][4][5] |
| Cycloaddition Precursor Synthesis | trans-dimethylbicyclo[4.3.0]nonane derivative | Not explicitly detailed in snippets | Preparation of diene and cyclopropene (B1174273) precursors for the domino reaction | [2][4] |
| Key Domino Reaction | Diene and Cyclopropene Precursors | Not explicitly detailed in snippets | Domino [4+3] cycloaddition (oxidation, Diels-Alder, elimination, electrocyclization) to form the seven-membered ring | [1][2][4][5][6] |
| Final Product Formation | Advanced Intermediate | Not explicitly detailed in snippets | Completion of the total synthesis of (+)-Lancilactone C (revised structure) | [2][4] |
Experimental Protocols
While the full experimental details are found in the primary literature, the following outlines the key conceptual steps of the synthesis:
1. Synthesis of the trans-dimethylbicyclo[4.3.0]nonane Core:
The synthesis begins with the enantioselective preparation of (-)-Wieland-Miescher ketone from 1,3-cyclohexanedione. This ketone then undergoes a series of transformations to construct the fully elaborated and stereochemically defined trans-dimethylbicyclo[4.3.0]nonane core of Lancilactone C.[2][4][5]
2. Domino [4+3] Cycloaddition for Seven-Membered Ring Formation:
A pivotal step in the synthesis is the construction of the cycloheptatriene (B165957) ring system. This was achieved through a novel domino reaction.[1][2][4][5] The precursors for this reaction, a diene and a cyclopropene, are synthesized from the bicyclic core. The domino sequence is initiated to form the seven-membered ring in a highly efficient manner.[2][4]
3. Completion of the Synthesis and Structural Revision:
Following the successful construction of the core tricyclic skeleton, final functional group manipulations led to the total synthesis of the proposed structure of Lancilactone C. However, comparison of the NMR spectroscopic data of the synthetic compound with the data reported for the natural product revealed a mismatch. This led to a revision of the structure of Lancilactone C, which was subsequently confirmed by synthesizing the revised structure.[2][4]
Mandatory Visualization
Caption: Retrosynthetic overview of the total synthesis of (+)-Lancifodilactone C.
References
- 1. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel anti-HIV lancilactone C and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Quantitative Analysis of Lancifodilactone C: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Lancifodilactone C, a nortriterpenoid found in plants of the Schisandra genus. The methodologies outlined below are based on established analytical techniques for the quantification of related compounds and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the schisanartane nortriterpenoid family, a class of bioactive compounds isolated from Schisandra species. Due to the potential therapeutic properties of these compounds, robust and reliable analytical methods for their quantification in various matrices, such as plant extracts and biological samples, are crucial for quality control, pharmacokinetic studies, and drug discovery efforts. This document details the application of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for the accurate quantification of this compound.
Analytical Methods
The primary methods for the quantification of this compound and related nortriterpenoids are HPLC with UV detection and UPLC coupled with tandem mass spectrometry (MS/MS). UPLC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for the analysis of complex matrices and low-concentration samples.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the simultaneous determination of several nortriterpenoids, including a related compound, lancifodilactone D, has been reported and can be adapted for this compound.[1]
Protocol: HPLC Quantification of this compound
This protocol is adapted from a method for related nortriterpenoids and may require optimization for this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile (B52724) and water. A gradient elution may be necessary to achieve optimal separation. A starting point could be an isocratic mixture of acetonitrile:water (33:67, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 37°C.[1]
-
Detection Wavelength: 264 nm.[1]
-
Injection Volume: 10-20 µL.
3. Sample Preparation (from Schisandra plant material):
- Weigh 30 mg of powdered Schisandra plant material into a centrifuge tube.[2]
- Add 1 mL of methanol (B129727) and vortex for 1 minute.[2]
- Perform ultrasonication for 30 minutes.[2]
- Centrifuge the mixture at 13,000 rpm for 5 minutes at 4°C.[2]
- Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.
4. Quantification:
-
Prepare a stock solution of purified this compound of known concentration in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine the concentration of this compound from the calibration curve.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and specificity, a UPLC-MS/MS method is recommended. This technique is particularly advantageous for analyzing complex mixtures and for pharmacokinetic studies where sample volumes are limited and concentrations are low.
Protocol: UPLC-MS/MS Quantification of this compound
This protocol is based on a general method for the analysis of nortriterpenoids and lignans (B1203133) in Schisandra and will require optimization and validation for this compound.[3]
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system.
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 35-40°C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound will need to be determined by infusing a standard solution of the compound into the mass spectrometer.
-
Source Parameters: Optimization of capillary voltage, source temperature, desolvation gas flow, and cone voltage is required to achieve the best signal intensity for this compound.
4. Sample Preparation:
-
The same sample preparation procedure as for the HPLC method can be used. For plasma samples, a liquid-liquid extraction or protein precipitation followed by solid-phase extraction (SPE) would be necessary.[4]
5. Quantification:
-
Similar to the HPLC method, a calibration curve is constructed using a purified standard of this compound. An internal standard (a structurally similar compound not present in the sample) should be used to improve accuracy and precision.
Data Presentation
The quantitative data obtained from the analysis of this compound should be summarized in a clear and structured format.
Table 1: HPLC Method Validation Parameters for this compound (Example)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95-105% |
| Specificity | Peak purity > 0.99 |
Table 2: UPLC-MS/MS Method Validation Parameters for this compound (Example)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85-115% |
| Matrix Effect | To be determined |
Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and potential biological context of this compound, the following diagrams are provided.
Experimental Workflow for Quantification.
While the specific signaling pathways affected by this compound are not yet fully elucidated, other related lactones have been shown to induce apoptosis through pathways involving STAT3 and reactive oxygen species (ROS). The following diagram illustrates a hypothetical pathway based on the activity of similar compounds.[5]
Hypothetical Signaling Pathway.
Conclusion
The analytical methods and protocols described in this document provide a solid foundation for the accurate and reliable quantification of this compound. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the study, including the complexity of the sample matrix and the required sensitivity. For high-throughput analysis and trace-level quantification, the UPLC-MS/MS method is superior. Further method development and validation are essential to ensure the accuracy and precision of the results for specific applications. The provided workflows and hypothetical signaling pathway serve as a guide for experimental design and further investigation into the biological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Ultra performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometric procedure for qualitative and quantitative analyses of nortriterpenoids and lignans in the genus Schisandra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
Unraveling the Mechanism of Action of Lancifodilactone C: A Protocol and Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone C is a complex nortriterpenoid isolated from the stems of Schisandra lancifolia. While its intricate chemical structure has been the subject of synthetic chemistry efforts, detailed studies elucidating its precise mechanism of action are not extensively available in current scientific literature. This document aims to provide a framework for investigating the mechanism of action of this compound, drawing parallels with the known activities of structurally related compounds and outlining standard experimental protocols. The methodologies described herein are based on established techniques for characterizing the biological effects of novel bioactive compounds.
Hypothesized Biological Targets and Signaling Pathways
Based on the activities of other complex natural product lactones, the mechanism of action of this compound may involve the modulation of key cellular signaling pathways implicated in cancer and inflammation. Potential, yet unproven, targets and pathways to investigate include:
-
STAT3 Signaling: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a critical regulator of cell proliferation and survival.
-
Reactive Oxygen Species (ROS) Production: Induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.
-
NF-κB Signaling: Modulation of the Nuclear Factor-kappa B pathway, a central mediator of inflammatory responses.
Experimental Protocols
The following protocols provide a detailed guide for researchers to investigate the potential mechanisms of action of this compound.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HuCCT-1, TFK-1 for cholangiocarcinoma)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Protocol 2: Western Blot Analysis for STAT3 and p-STAT3
Objective: To investigate the effect of this compound on the STAT3 signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound induces oxidative stress in cells.
Materials:
-
Cancer cells treated with this compound
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer (excitation at 488 nm, emission at 525 nm).
-
N-acetylcysteine (NAC), a ROS scavenger, can be used as a pre-treatment to confirm the role of ROS.
Data Presentation
Table 1: Hypothetical IC₅₀ Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| HuCCT-1 | Cholangiocarcinoma | 48 | Data to be determined |
| TFK-1 | Cholangiocarcinoma | 48 | Data to be determined |
| MCF-7 | Breast Cancer | 48 | Data to be determined |
| PC-3 | Prostate Cancer | 48 | Data to be determined |
Table 2: Hypothetical Quantitative Western Blot Analysis of STAT3 Pathway Proteins
| Treatment | Concentration (µM) | Relative p-STAT3 Expression | Relative STAT3 Expression |
| Control | 0 | 1.00 | 1.00 |
| This compound | IC₅₀/2 | Data to be determined | Data to be determined |
| This compound | IC₅₀ | Data to be determined | Data to be determined |
| This compound | 2 x IC₅₀ | Data to be determined | Data to be determined |
Visualizing Potential Mechanisms and Workflows
Caption: A generalized workflow for investigating the mechanism of action of this compound.
Caption: A hypothesized signaling pathway for this compound, based on related compounds.
Conclusion
The study of this compound's mechanism of action presents an exciting opportunity in the field of natural product drug discovery. The protocols and conceptual frameworks provided here offer a starting point for researchers to systematically investigate its biological activities. Elucidating the molecular targets and signaling pathways of this compound will be crucial for its potential development as a therapeutic agent.
Application Notes and Protocols for Assessing the Anti-HIV Activity of Lancifodilactone C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-HIV activity of Lancifodilactone C, a naturally occurring triterpenoid (B12794562) with potential as an antiretroviral agent. The following protocols and methodologies are designed to enable researchers to screen for antiviral efficacy, determine cytotoxicity, and investigate the potential mechanism of action.
Introduction
This compound is a rare triterpenoid isolated from plants of the Schisandra genus.[1][2] While the total synthesis of this compound has been achieved, paving the way for further investigation, its specific anti-HIV activity profile is still under active research.[3][4] Structurally related compounds, such as Lancifodilactone F and G, also isolated from Schisandra, have demonstrated in vitro anti-HIV activity, suggesting that this compound may hold similar therapeutic potential.[5][6] Triterpenoids as a class have been shown to inhibit HIV replication through various mechanisms, including inhibition of viral entry, reverse transcriptase, protease, and integrase.[1][5]
These application notes will detail standard in vitro assays to quantify the anti-HIV efficacy and cytotoxicity of this compound.
Data Presentation
The anti-HIV activity and cytotoxicity of this compound and related compounds can be summarized for comparative analysis. While specific data for this compound is pending experimental determination, the table below includes data from related nortriterpenoids isolated from Schisandra species to provide a preliminary indication of potential efficacy.
| Compound | 50% Effective Concentration (EC50) | 50% Cytotoxic Concentration (CC50) | Selectivity Index (SI = CC50/EC50) | Target Cell Line |
| This compound | To be determined | To be determined | To be determined | C8166 |
| Lancifodilactone F | 20.69 µg/mL | >137.3 µg/mL | >6.62 | C8166 |
| Lancifodilactone G | 95.47 ± 14.19 µg/mL | > 200 µg/mL | >2.1 | C8166 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to host cells, which is crucial for calculating the selectivity index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
This compound
-
Human T-lymphocyte cell line (e.g., C8166, MT-4, or CEM-SS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to each well in triplicate. Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Anti-HIV Activity Assay (HIV-1 p24 Antigen Capture ELISA)
This assay quantifies the level of HIV-1 p24 capsid protein in the supernatant of infected cells, which is a direct measure of viral replication.
Materials:
-
This compound
-
HIV-1 susceptible T-cell line (e.g., C8166)
-
HIV-1 stock (e.g., HIV-1IIIB or a clinical isolate)
-
Complete cell culture medium
-
HIV-1 p24 Antigen Capture ELISA kit
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed C8166 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
On day 7, collect the cell culture supernatant.
-
Perform the HIV-1 p24 Antigen Capture ELISA on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance at 450 nm.
-
Calculate the 50% effective concentration (EC50), which is the concentration of this compound that inhibits p24 production by 50%, by plotting the percentage of p24 inhibition against the compound concentration.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a cell-free enzymatic assay to determine if this compound directly inhibits the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
Materials:
-
This compound
-
Recombinant HIV-1 Reverse Transcriptase
-
HIV-1 RT assay kit (colorimetric or radioactive)
-
Microtiter plates
Protocol:
-
Follow the protocol provided with the commercial HIV-1 RT assay kit.
-
Typically, the assay involves the following steps:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, mix the recombinant HIV-1 RT with the diluted compound.
-
Initiate the reverse transcription reaction by adding the reaction buffer containing a template/primer and labeled dNTPs.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and quantify the amount of newly synthesized DNA.
-
-
Calculate the 50% inhibitory concentration (IC50) of this compound on RT activity.
Visualizations
The following diagrams illustrate the experimental workflow and a potential mechanism of action for this compound.
Caption: Experimental workflow for assessing the anti-HIV activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researchers create total synthesis of HIV replication inhibitor | Faculty/Graduate School of Agriculture, Kyoto University [kais.kyoto-u.ac.jp]
- 4. news-medical.net [news-medical.net]
- 5. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preparation of Lancifodilactone C Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Lancifodilactone C, a bioactive triterpenoid (B12794562) isolated from plants of the Schisandra genus. Due to the limited availability of specific solubility and stability data for this compound, this protocol is based on the known chemical properties of the compound and the general characteristics of similar triterpenoid lactones. The provided guidelines aim to ensure the accurate and reliable preparation of a stock solution for use in various research and drug development applications.
Introduction
This compound is a complex triterpenoid lactone with the molecular formula C29H36O10[1]. Compounds from the Schisandra genus are known for their diverse pharmacological activities, making them of significant interest in drug discovery. Proper preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure accurate and reproducible results. This protocol outlines the recommended procedure for dissolving and storing this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C29H36O10 | [1] |
| Molecular Weight | 544.6 g/mol | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | General knowledge for similar compounds |
| Recommended Stock Concentration | 10 mM | General practice for in vitro assays |
| Storage Temperature | -20°C or -80°C | General stability of triterpenoids |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
3.1. Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or heat block
3.2. Procedure
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.45 mg of this compound.
-
Calculation:
-
Amount (moles) = Concentration (M) x Volume (L)
-
Amount (moles) = 0.010 mol/L x 0.001 L = 0.00001 mol
-
Mass (g) = Amount (moles) x Molecular Weight ( g/mol )
-
Mass (g) = 0.00001 mol x 544.6 g/mol = 0.005446 g = 5.45 mg
-
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
-
Ensure Complete Dissolution: Visually inspect the solution to ensure that all the solid has dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution. Triterpenoids can sometimes be challenging to dissolve, so patience is key.
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles and potential degradation.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
-
3.3. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for specific handling and safety information.
Stability and Storage Recommendations
-
pH Sensitivity: Lactone rings can be susceptible to hydrolysis under basic or strongly acidic conditions. It is recommended to use the stock solution in buffered solutions with a pH close to neutral or slightly acidic for experiments.
-
Temperature Sensitivity: To minimize degradation, it is crucial to store the stock solution at low temperatures (-20°C or -80°C) and to avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Protect the stock solution from direct light by storing it in amber-colored tubes or in a light-proof container.
Diagrams
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of Lancifodilactone C and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Lancifodilactone C and its potential degradation products. Given the limited specific public data on this compound, this guide also draws upon general principles of lactone stability and the analysis of structurally related nortriterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A: this compound is a nortriterpenoid lactone, a class of complex natural products isolated from plants of the Schisandra genus. These compounds are of interest for their potential pharmacological activities. The stability of this compound is crucial because its degradation can lead to a loss of therapeutic efficacy and the formation of new, potentially toxic, compounds. Understanding its degradation profile is essential for proper formulation, storage, and interpretation of biological data.
Q2: What are the likely degradation pathways for a complex lactone like this compound?
A: The most common degradation pathways for lactones, which are cyclic esters, are hydrolysis and oxidation.[1]
-
Hydrolysis: The lactone ring can be opened by acid- or base-catalyzed hydrolysis to form a hydroxy carboxylic acid.[2][3] This is a primary concern in aqueous solutions or in the presence of acidic or basic excipients.
-
Oxidation: Other functional groups on the complex nortriterpenoid scaffold may be susceptible to oxidation, especially if there are sites of unsaturation or electron-rich moieties.[4]
-
Photodegradation: Exposure to light, particularly UV light, can also induce degradation.[5]
Q3: How should I store this compound to minimize degradation?
A: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C or -80°C). For solutions, use anhydrous aprotic solvents and store at low temperatures for the shortest possible time before use. Avoid repeated freeze-thaw cycles.
Q4: What analytical techniques are best suited for analyzing this compound and its degradation products?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[8]
Q5: What are the potential biological implications of this compound degradation?
A: Degradation of this compound can alter its biological activity. The resulting degradation products may have reduced or no activity, or they could potentially exhibit different or even toxic effects. Compounds from Schisandra have been shown to modulate key signaling pathways such as MAPK, NF-κB, and Nrf2, which are involved in inflammation and oxidative stress. It is crucial to assess the activity of both the parent compound and its major degradation products to fully understand the pharmacological profile.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Peak Tailing or Fronting | 1. Column degradation. 2. Incompatible sample solvent and mobile phase. 3. Column overload. 4. Presence of secondary interactions with the stationary phase. | 1. Replace the column or use a guard column. 2. Dissolve the sample in the initial mobile phase. 3. Reduce the injection volume or sample concentration. 4. Adjust the mobile phase pH or add an ion-pairing agent. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step with a strong solvent between injections. |
| Retention Time Shifts | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. 4. Pump malfunction or leaks. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column thoroughly before each run. 4. Check for leaks and perform pump maintenance. |
| Poor Resolution | 1. Inappropriate mobile phase composition or gradient. 2. Unsuitable column. 3. High flow rate. | 1. Optimize the gradient slope and mobile phase organic/aqueous ratio. 2. Try a column with a different stationary phase or particle size. 3. Reduce the flow rate. |
LC-MS Analysis Troubleshooting
| Problem | Probable Cause(s) | Solution(s) |
| Low Signal Intensity / No Peak | 1. Inefficient ionization of the analyte. 2. Ion suppression from the matrix or mobile phase additives. 3. Incorrect mass spectrometer settings. 4. Sample degradation in the ion source. | 1. Optimize the ion source parameters (e.g., ESI voltage, gas flows, temperature). Try both positive and negative ionization modes. 2. Modify the mobile phase to use volatile buffers (e.g., ammonium (B1175870) formate). Improve sample cleanup. 3. Ensure the mass range is set correctly and the instrument is properly tuned. 4. Reduce the ion source temperature. |
| High Background Noise | 1. Contaminated mobile phase, solvent lines, or ion source. 2. Use of non-volatile salts in the mobile phase. | 1. Use high-purity solvents and flush the system thoroughly. Clean the ion source. 2. Switch to volatile mobile phase additives like formic acid or ammonium acetate. |
| Inconsistent Fragmentation | 1. Fluctuating collision energy. 2. Presence of co-eluting isomers. | 1. Ensure the collision energy is optimized and stable for the target analytes. 2. Improve chromatographic separation to resolve isomers. |
| Mass Inaccuracy | 1. Mass spectrometer requires calibration. 2. High sample concentration causing detector saturation. | 1. Perform a mass calibration according to the manufacturer's protocol. 2. Dilute the sample. |
Experimental Protocols
Protocol 1: Forced Degradation Studies of this compound
This protocol outlines the conditions for subjecting this compound to stress to generate its potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for 24 hours.
3. Sample Preparation for Analysis:
-
After the specified time, cool the solutions to room temperature.
-
Neutralize the acidic and basic solutions with an appropriate amount of base or acid.
-
Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a systematic approach to developing an HPLC method capable of separating this compound from its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
2. Mobile Phase Selection:
-
Start with a mobile phase consisting of water (A) and acetonitrile (B), both with 0.1% formic acid.
3. Method Development:
-
Initial Gradient: Run a broad gradient from 10% B to 90% B over 30 minutes to elute all compounds.
-
Wavelength Selection: Use the PDA detector to determine the optimal wavelength for detecting this compound and its degradation products.
-
Optimization: Inject the stressed samples. Adjust the gradient, flow rate (start with 1 mL/min), and column temperature to achieve baseline separation of the parent peak and all degradation product peaks.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following table is a hypothetical representation of data from a stability study of this compound under accelerated conditions (40°C/75% RH).
| Time Point | % this compound Remaining | Total % Degradation Products |
| 0 months | 100.0 | 0.0 |
| 1 month | 98.2 | 1.8 |
| 3 months | 95.5 | 4.5 |
| 6 months | 91.3 | 8.7 |
Visualizations
Caption: Experimental workflow for developing a stability-indicating HPLC method.
Caption: Modulation of inflammatory and oxidative stress pathways by Schisandra nortriterpenoids.
References
- 1. youtube.com [youtube.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. forced degradation products: Topics by Science.gov [science.gov]
- 6. A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What dominates the changeable pharmacokinetics of natural sesquiterpene lactones and diterpene lactones: a review focusing on absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
Technical Support Center: Optimizing Reaction Conditions for Lancifodilactone C Analogs
Welcome to the technical support center for the synthesis of Lancifodilactone C analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the synthesis of this compound analogs where problems are likely to occur?
A1: The synthesis of structurally complex schinortriterpenoids like this compound analogs involves several challenging transformations.[1][2] Key stages that often require careful optimization include the construction of the polycyclic core, particularly the formation of sterically congested quaternary centers and medium-sized rings. Reactions such as the Pauson-Khand reaction for cyclopentenone formation, ring-closing metathesis (RCM) for macrocyclization, and late-stage functionalization are particularly prone to issues with yield and selectivity.[1][3]
Q2: How do I choose between different cyclization strategies for forming the core ring system?
A2: The choice of cyclization strategy depends on the specific analog's substitution pattern and target stereochemistry. A Diels-Alder reaction is often employed for the initial construction of the BC ring scaffold.[3] For the formation of five-membered rings, an intramolecular Pauson-Khand reaction is a powerful tool.[1][4] For larger rings, such as an eight-membered ring, intramolecular RCM is a common choice.[3] The efficiency of each strategy will be highly substrate-dependent, and it is advisable to screen a variety of catalysts and reaction conditions.
Q3: My overall yield is very low after a multi-step synthesis. What are some general strategies to improve it?
A3: Low overall yield in a long synthetic sequence is a common challenge.[5][6] Consider the following strategies:
-
Convergent vs. Linear Synthesis: If you are using a linear approach, consider redesigning your synthesis to be more convergent. This involves synthesizing key fragments separately and then coupling them near the end of the synthesis, which can significantly improve the overall yield.
-
Protecting Group Strategy: Re-evaluate your protecting group strategy. Unnecessary protection/deprotection steps can drastically lower the overall yield. Choose robust protecting groups that can withstand multiple reaction conditions.
-
Reaction Optimization: Even a small improvement in the yield of each step can have a multiplicative effect on the final output. Systematically optimize the conditions for each reaction, particularly those with yields below 80%.[7][8]
-
Purification: Minimize losses during purification. This can be achieved by optimizing chromatographic conditions or using alternative purification methods like recrystallization or trituration where possible.
Q4: What is the importance of catalyst selection in the synthesis of this compound analogs?
A4: Catalyst selection is critical for several key transformations. For instance, in Ring-Closing Metathesis (RCM), the choice between first and second-generation Grubbs catalysts, or the Hoveyda-Grubbs catalyst, can dramatically affect the reaction's success and yield, especially when forming sterically hindered or trisubstituted alkenes.[3] Similarly, for the Pauson-Khand reaction, the choice of cobalt, rhodium, or other transition metal catalysts can influence reaction efficiency and stereoselectivity.[1][4] It is often necessary to screen a panel of catalysts to find the optimal one for a specific substrate.
Troubleshooting Guides
Guide 1: Low or No Yield in Pauson-Khand Reaction
Q: I am attempting an intramolecular Pauson-Khand reaction to form a key cyclopentenone ring, but I am getting very low yield or no product. What should I investigate?
A: The Pauson-Khand reaction can be sensitive to various factors. Here is a step-by-step troubleshooting guide:
-
Check Starting Material Quality: Ensure your enyne precursor is pure. Trace impurities can poison the catalyst.
-
Catalyst and CO Source:
-
Catalyst Activity: Use a fresh, active catalyst. Cobalt catalysts, in particular, can degrade upon storage.
-
CO Delivery: Ensure a consistent and sufficient supply of carbon monoxide. If using a CO balloon, ensure it is properly sealed and that the gas is of high purity. For sensitive reactions, using a CO surrogate might be an alternative.
-
-
Reaction Conditions: The reaction is highly dependent on temperature, solvent, and concentration. See the table below for starting points for optimization.
-
Promoters/Additives: The addition of promoters like N-oxides (e.g., NMO) can sometimes accelerate the reaction and improve yields.
| Parameter | Initial Condition | Alternative 1 | Alternative 2 | Rationale |
| Catalyst | Co₂(CO)₈ | Mo(CO)₆ | [Rh(CO)₂Cl]₂ | Different metals have varying reactivity profiles and functional group tolerance. |
| Solvent | Toluene | 1,2-DCE | Acetonitrile | Solvent polarity can influence the stability of intermediates and the reaction rate. |
| Temperature | 80 °C | 60 °C | 110 °C (reflux) | Higher temperatures can promote the reaction but may also lead to decomposition.[] |
| CO Pressure | 1 atm (balloon) | 50 psi (pressure vessel) | Use of a CO surrogate | Higher CO pressure can increase the rate of CO insertion but requires specialized equipment. |
| Additive | None | N-Methylmorpholine N-oxide (NMO) | Triphenyl phosphite | Additives can act as promoters or stabilize the catalytic species. |
Guide 2: Poor Selectivity in a Diels-Alder Cycloaddition
Q: My Diels-Alder reaction to form the initial ABC ring system is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity in the Diels-Alder reaction is crucial. Consider these points:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance both the rate and the endo/exo selectivity of the reaction. The choice and stoichiometry of the Lewis acid are critical.
-
Chiral Auxiliaries: If you are performing an asymmetric synthesis, ensure the chiral auxiliary is correctly installed and is effectively directing the approach of the dienophile.
-
Temperature Control: Diels-Alder reactions are often reversible. Running the reaction at lower temperatures can favor the formation of the kinetically controlled product, which is often the desired endo isomer.
| Parameter | Condition to Vary | Effect on Selectivity | Example |
| Catalyst | Type and Loading | Can enforce a specific transition state geometry. | Screen BF₃·OEt₂, TiCl₄, SnCl₄. |
| Temperature | Lowering the temperature | Favors the kinetic product, often increasing selectivity. | -78 °C vs. Room Temperature. |
| Solvent | Polarity | Can influence the stability of the transition state. | Toluene vs. Dichloromethane. |
| Steric Hindrance | Substrate Modification | Bulky substituents can block one face of the diene or dienophile. | Modify a nearby protecting group. |
Experimental Protocols
Protocol 1: General Procedure for a Cobalt-Catalyzed Intramolecular Pauson-Khand Reaction
This is a representative protocol and may require significant optimization for your specific substrate.
Materials:
-
Enyne substrate (1.0 equiv)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)
-
N-Methylmorpholine N-oxide (NMO) (4.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Carbon Monoxide (CO) gas, balloon
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the enyne substrate (e.g., 100 mg, 0.25 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).
-
Dissolve the substrate in anhydrous DCM (e.g., 5 mL).
-
In a separate flask, dissolve Co₂(CO)₈ (e.g., 94 mg, 0.275 mmol) in anhydrous DCM (2 mL) under an inert atmosphere.
-
Add the Co₂(CO)₈ solution to the substrate solution via cannula at room temperature. The solution should change color.
-
Stir the mixture at room temperature for 2 hours to allow for the formation of the cobalt-alkyne complex.
-
Add NMO (e.g., 117 mg, 1.0 mmol) to the reaction mixture in one portion.
-
Replace the inert atmosphere with a balloon of Carbon Monoxide (CO).
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate) to afford the desired cyclopentenone product.
Visualizations
Workflow and Pathway Diagrams
Caption: General troubleshooting workflow for a low-yield reaction.
Caption: Decision diagram for selecting an RCM catalyst.
Caption: Hypothetical signaling pathway inhibited by an analog.
References
- 1. The Journey of Schinortriterpenoid Total Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schinortriterpenoids: A Case Study in Synthetic Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.glchemtec.ca [blog.glchemtec.ca]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 8. openaccesspub.org [openaccesspub.org]
troubleshooting Lancifodilactone C solubility issues
Technical Support Center: Lancifodilactone C
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in common laboratory solvents?
This compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO), methanol, and water.[1] As a nortriterpenoid lactone, it is expected to exhibit limited aqueous solubility and better solubility in organic solvents.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What is causing this?
This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the solvent environment changes polarity drastically, causing the compound to crash out of the solution. This is known as solvent-shifting precipitation.
Q3: How can I improve the solubility of this compound in my aqueous experimental medium?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Use of Co-solvents: Adding a small percentage of an organic co-solvent like ethanol (B145695) or using a surfactant can help maintain solubility.
-
pH Adjustment: The stability and solubility of lactone-containing compounds can be pH-dependent. Investigate the pH stability of this compound to determine the optimal pH range for your experiments.
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins or lipids may be necessary.
Q4: Is this compound stable in solution?
The stability of this compound in solution can be influenced by factors such as solvent, pH, temperature, and light exposure. Lactone rings can be susceptible to hydrolysis, especially at non-neutral pH. It is advisable to prepare fresh solutions for experiments and store stock solutions at -20°C or -80°C in an inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy solution or visible precipitate after dissolving | The concentration exceeds the solubility limit in the chosen solvent. | - Gently warm the solution.- Use sonication to aid dissolution.- Increase the volume of the solvent to lower the concentration. |
| Precipitation upon addition to aqueous media | Poor aqueous solubility and solvent-shifting effects. | - Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Add the stock solution to the aqueous medium slowly while vortexing. |
| Inconsistent experimental results | Potential degradation of the compound in solution. | - Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light and extreme temperatures. |
| Difficulty dissolving the solid material | The compound may have formed aggregates. | - Ensure the solid material is a fine powder before attempting to dissolve.- Start with a small volume of a good organic solvent (e.g., DMSO) to create a concentrated stock before further dilution. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment of this compound
Objective: To determine the approximate solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, Ethanol, PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Pipettes
Methodology:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid does not dissolve completely, gently warm the tube to approximately 37°C for 5-10 minutes and vortex again.
-
If the solid remains undissolved, sonicate the mixture for 5-10 minutes.
-
Visually inspect the solution for any remaining solid particles against a dark background.
-
If the solid has dissolved, the solubility is at least 10 mg/mL in this example. If not, incrementally add more solvent and repeat steps 3-6 until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.
Visualizations
Caption: A workflow for troubleshooting the dissolution of this compound.
Caption: A hypothetical signaling pathway for studying this compound's effects.
References
Technical Support Center: Scaling Up Lancifodilactone C Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Lancifodilactone C. The information is divided into two main sections: guidance on the extraction and purification from natural sources and a forward-looking guide on potential challenges in its chemical synthesis, based on structurally related compounds.
Section 1: Extraction and Purification of this compound from Schisandra chinensis
This section focuses on addressing issues that may arise during the isolation and purification of this compound from its natural source, Schisandra chinensis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient initial extraction from the plant material. | Ensure the use of an appropriate solvent system and extraction technique to maximize the recovery of the crude extract. |
| Poor separation during High-Speed Counter-Current Chromatography (HSCCC). | Optimize the two-phase solvent system. A system composed of Chloroform-n-Butyl alcohol-methanol-water (10:0.5:8:4, v/v) has been shown to be effective[1]. | |
| Low Purity of Final Product | Co-elution of impurities with this compound. | Adjust the flow rate and rotational speed of the HSCCC instrument to improve peak resolution. Consider an additional purification step, such as preparative HPLC, if necessary. |
| Sample overloading on the HSCCC column. | Reduce the amount of crude extract loaded onto the column in a single run. | |
| Irreversible Adsorption of Sample | Use of solid-phase chromatography techniques (e.g., silica (B1680970) gel). | Employ support-free liquid-liquid chromatography techniques like HSCCC to avoid irreversible adsorption of the sample onto a solid support[1]. |
| Long Purification Time | Multiple chromatographic steps are required. | Utilize an efficient one-step purification method like HSCCC, which can yield high-purity this compound in less than an hour from a pre-cleaned crude extract[1]. |
Frequently Asked Questions (FAQs)
Q1: What is an effective method for the preparative separation of this compound?
A1: High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied for the preparative separation and purification of this compound from the crude extracts of Schisandra chinensis[1]. This technique avoids the irreversible adsorption of the sample onto a solid support, leading to excellent sample recovery[1].
Q2: What kind of yield and purity can be expected with HSCCC purification?
A2: From 1000 mg of a pre-cleaned crude extract, approximately 101 mg of this compound with a purity of 98.2% can be obtained in a single step[1].
Q3: What is a suitable two-phase solvent system for the HSCCC separation of this compound?
A3: A two-phase solvent system composed of Chloroform-n-Butyl alcohol-methanol-water at a volume ratio of 10:0.5:8:4 has been shown to be effective[1].
Experimental Protocol: HSCCC Purification of this compound
This protocol is a summary of the methodology described for the purification of this compound.
1. Preparation of Crude Extract:
-
The crude extract from Schisandra chinensis is first subjected to a cleaning-up step using an AB-8 macroporous resin.
2. HSCCC System Preparation:
-
The two-phase solvent system (Chloroform-n-Butyl alcohol-methanol-water; 10:0.5:8:4, v/v) is prepared and thoroughly equilibrated.
-
The HSCCC column is filled with the stationary phase, and the apparatus is rotated at an appropriate speed.
-
The mobile phase is then pumped through the column until hydrodynamic equilibrium is established.
3. Sample Injection and Separation:
-
The crude extract (e.g., 1000 mg) is dissolved in a suitable volume of the solvent mixture and injected into the HSCCC system.
-
The separation is performed at a specific flow rate, and the effluent is monitored by a UV detector.
4. Fraction Collection and Analysis:
-
Fractions are collected based on the elution profile.
-
The purity of the fractions containing this compound is determined by HPLC.
-
The structure of the purified compound is confirmed by UV, IR, MS, ¹H NMR, and ¹³C NMR[1].
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1000 mg of crude extract | [1] |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | [1] |
| Yield of this compound | 101 mg | [1] |
| Purity of this compound | 98.2% | [1] |
| Purification Time | Less than 1 hour | [1] |
Diagram: Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Section 2: Potential Challenges in the Chemical Synthesis of this compound
As the total synthesis of this compound is not yet widely reported, this section provides a forward-looking guide based on the complexities encountered in the synthesis of the structurally similar compound, Lancifodilactone G Acetate. These are potential areas that may require significant optimization when developing a synthetic route for this compound.
Troubleshooting Guide (Anticipated Issues)
| Issue | Potential Cause | Recommended Approach for Investigation |
| Difficulty in Constructing the Polycyclic Core | The complex, sterically congested ring system is challenging to assemble. | Consider multi-component reactions or cascade reactions to build molecular complexity rapidly. An asymmetric Diels-Alder reaction followed by ring-closing metathesis has been used for a similar core structure[2]. |
| Low Stereoselectivity | Multiple chiral centers need to be set with precise stereochemistry. | Employ chiral catalysts or auxiliaries to control stereoselectivity. The choice of reagents and reaction conditions will be critical. |
| Poor Yield in Key Transformations | Complex rearrangements or sterically hindered reactions may proceed with low efficiency. | Thoroughly screen reaction conditions (catalyst, solvent, temperature). Protecting group strategies may be necessary to prevent side reactions. |
| Challenges in Late-Stage Functionalization | Introducing oxygenation and other functional groups onto the complex scaffold can be difficult. | Explore late-stage C-H oxidation or other functionalization techniques that are tolerant of complex molecular architectures. |
Frequently Asked Questions (FAQs)
Q1: What are the key strategic challenges in synthesizing compounds like this compound?
A1: Based on the synthesis of Lancifodilactone G Acetate, key challenges include the construction of the highly oxygenated and sterically congested polycyclic core, controlling the stereochemistry of multiple chiral centers, and the late-stage installation of functional groups[2][3].
Q2: What types of reactions could be employed for the synthesis of the core structure?
A2: For the related Lancifodilactone G Acetate, key reactions included an asymmetric Diels-Alder reaction, an intramolecular ring-closing metathesis, and an intramolecular Pauson-Khand reaction to construct the complex ring system[2]. Similar strategies could be a starting point for the synthesis of this compound.
Q3: How can the scalability of the synthesis be addressed?
A3: For scaling up, it is crucial to select reactions that are robust, high-yielding, and do not require cryogenic temperatures or hazardous reagents if possible. The use of catalytic rather than stoichiometric reagents is also preferred.
Diagram: Logical Relationship of Potential Synthesis Challenges
Caption: Potential challenges in the total synthesis of this compound.
Hypothetical Signaling Pathway for Investigation
Given the anti-inflammatory and neuroprotective activities of many nortriterpenoids from Schisandra species, a potential area of investigation for this compound could be its effect on inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism of action for research purposes.
Diagram: Hypothetical NF-κB Signaling Pathway Modulation
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
Technical Support Center: Purification of Lancifodilactone C Isomers
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the purification of Lancifodilactone C and its isomers. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
A1: this compound is a structurally complex triterpenoid (B12794562) isolated from the fruits of Schisandra lancifolia. The primary purification challenges stem from the presence of multiple stereoisomers, including diastereomers and potentially enantiomers. These isomers often exhibit very similar physicochemical properties, such as polarity and molecular weight, making their separation by standard chromatographic techniques difficult. The low natural abundance of these compounds further complicates the isolation of individual isomers in high purity and yield.
Q2: Which analytical techniques are most effective for identifying and differentiating this compound isomers?
A2: A multi-technique approach is essential for the successful identification and differentiation of this compound isomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a powerful tool for separating stereoisomers.[1][2][3] Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) can provide high-resolution separation and accurate mass determination. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments, is crucial for elucidating the specific stereochemistry of each isolated isomer.
Q3: What are the initial steps for developing a purification protocol for this compound isomers?
A3: Begin with a thorough literature review for established protocols for similar triterpenoids from the Schisandraceae family.[4][5][6] The initial step in the lab is to develop a robust analytical HPLC method to resolve the isomers of interest. This analytical method will serve as the foundation for scaling up to a preparative HPLC method for isolating the isomers in larger quantities. Method development typically involves screening different stationary phases (e.g., C18, phenyl-hexyl, and chiral columns) and mobile phase compositions.
Q4: How can I improve the resolution between closely eluting this compound isomers?
A4: To improve resolution, you can optimize several chromatographic parameters. Modifying the mobile phase composition by varying the organic solvent (e.g., acetonitrile, methanol) and aqueous phase ratio is a common starting point. Adding modifiers like formic acid or acetic acid can improve peak shape. Lowering the column temperature can sometimes enhance separation.[7] If co-elution persists, exploring different stationary phases with alternative selectivities is recommended. For diastereomers that are difficult to separate, derivatization to introduce a chiral auxiliary can sometimes enhance separability on achiral phases.[1][2]
Troubleshooting Guides
HPLC/UPLC Purification
Table 1: Troubleshooting Poor Chromatographic Separation
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Peak Overlap | - Inappropriate stationary phase.- Mobile phase composition is not optimal.- Column temperature is too high. | - Screen different column chemistries (e.g., C18, Phenyl-Hexyl, Chiralpak series).- Perform a gradient optimization of the mobile phase.- Experiment with different organic modifiers (Acetonitrile vs. Methanol).- Reduce the column temperature in increments of 5°C. |
| Peak Tailing or Fronting | - Column overload.- Sample solvent is incompatible with the mobile phase.- Presence of secondary interactions with the stationary phase. | - Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase.- Add a small percentage of an acid (e.g., 0.1% formic acid) or base to the mobile phase to suppress ionization. |
| No Elution of Compounds | - The mobile phase is too weak (not polar enough).- The compound may have precipitated on the column. | - Increase the percentage of the organic solvent in the mobile phase.- Ensure the sample is fully dissolved in the injection solvent. Consider a stronger injection solvent if necessary, but use a small volume. |
| Low Recovery of Purified Isomers | - Degradation of the compound on the column.- Suboptimal fraction collection settings. | - Check the stability of this compound under the chromatographic conditions (pH, solvent).- Optimize fraction collection parameters to ensure the entire peak is collected without including impurities from the tail or front. |
Experimental Protocols
Protocol 1: Analytical HPLC Method Development for this compound Isomer Separation
-
Column Selection: Begin with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm). If diastereomers are present and separation is challenging, screen a phenyl-hexyl column for alternative selectivity. For enantiomeric separation, a chiral stationary phase (e.g., polysaccharide-based) is necessary.
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Initial Gradient: Start with a broad gradient to determine the elution range of the isomers (e.g., 5% to 95% B over 30 minutes).
-
Optimization: Based on the initial chromatogram, optimize the gradient to improve the resolution of the target isomer peaks. This may involve creating a shallower gradient in the region where the isomers elute.
-
Flow Rate and Temperature: Use a standard flow rate (e.g., 1 mL/min for a 4.6 mm ID column) and maintain a constant column temperature (e.g., 25°C).
Protocol 2: Scale-Up to Preparative HPLC for Isomer Isolation
-
Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method. The column dimensions will depend on the amount of material to be purified (e.g., 20 x 250 mm).
-
Flow Rate Adjustment: Scale the flow rate according to the column dimensions to maintain the same linear velocity as the analytical method.
-
Sample Loading: Determine the maximum sample load that can be injected without compromising resolution. This is typically done by performing loading studies with increasing injection volumes.
-
Fraction Collection: Set the fraction collector to collect peaks based on a threshold slope and/or UV absorbance.
-
Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to assess the purity of each isolated isomer.
Visualizations
Logical Workflow for Isomer Purification
Caption: A logical workflow for the purification of this compound isomers.
Decision-Making Pathway for Troubleshooting Poor Resolution
Caption: A decision-making pathway for troubleshooting poor resolution in HPLC.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | Semantic Scholar [semanticscholar.org]
- 4. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoids from the Schisandraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
stability issues of Lancifodilactone C in solution
This technical support center provides guidance on the stability of Lancifodilactone C in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited in publicly available literature. Therefore, this guide is based on general principles for natural products, particularly for the class of schisandrane-type triterpenoids and compounds containing lactone moieties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a nortriterpenoid isolated from plants of the Schisandraceae family.[1] Like many complex natural products, its structure contains functional groups, such as lactone rings, that can be susceptible to degradation under various experimental conditions. Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible results in biological assays and for developing potential therapeutic applications. Degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.
Q2: What are the primary potential stability issues for this compound in solution?
While specific degradation pathways for this compound have not been extensively documented, compounds with similar structural features, particularly terpenoid lactones, may be prone to the following:[2][3]
-
Hydrolysis: The lactone ring can be susceptible to hydrolysis, especially under acidic or basic pH conditions, which would open the ring and alter the molecule's structure and activity.
-
Oxidation: The complex polycyclic structure may have sites that are sensitive to oxidation, which can be accelerated by exposure to air, light, or certain metal ions.
-
Isomerization: Changes in pH or exposure to heat or light could potentially lead to isomerization at stereocenters, affecting the compound's specific biological activity.
-
Solvent-Induced Degradation: The choice of solvent can significantly impact stability. Protic solvents, in particular, may participate in degradation reactions.
Q3: How should I prepare and store stock solutions of this compound?
To minimize degradation, follow these general guidelines:
-
Solvent Selection: Start by dissolving this compound in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For many natural products, solubility is higher in these organic solvents.[4]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of organic solvent added to your experimental system.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or, for long-term storage, at -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Inert Atmosphere: For maximum stability, consider aliquoting the stock solution into smaller volumes and purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. This minimizes exposure to oxygen and freeze-thaw cycles.
-
Q4: How can I determine the stability of my this compound solution under my specific experimental conditions?
It is highly recommended to perform a stability study under your specific experimental conditions (e.g., in your cell culture medium or assay buffer). A general protocol for such a study is provided below. The goal is to quantify the amount of intact this compound over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity over time in experiments. | Degradation of this compound in the experimental medium. | Perform a stability test of this compound in your specific medium at the working concentration and temperature (e.g., 37°C). Prepare fresh dilutions from a frozen stock solution immediately before each experiment. |
| Inconsistent results between experiments. | Inconsistent storage of stock solutions (e.g., frequent freeze-thaw cycles) or degradation during sample preparation. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Ensure consistent timing and temperature during all experimental steps. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Chemical degradation of this compound. | Analyze the degradation products if possible (e.g., using LC-MS) to understand the degradation pathway. Adjust solution pH, protect from light, or use a different solvent system to improve stability. |
General Protocol for Assessing Solution Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer system using High-Performance Liquid Chromatography (HPLC).[5]
Objective: To quantify the percentage of this compound remaining in solution over time under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
Experimental buffer or medium
-
HPLC system with a suitable detector (e.g., UV/Vis or DAD)
-
Appropriate HPLC column (e.g., C18)
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mg/mL).
-
Prepare Test Solutions: Dilute the stock solution with the experimental buffer/medium to the final working concentration.
-
Set Storage Conditions: Aliquot the test solution into several vials and store them under the conditions you wish to test (e.g., 4°C, 25°C, 37°C; protected from light).
-
Time Points: Analyze the solutions at designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The initial analysis at t=0 serves as the 100% reference.
-
HPLC Analysis:
-
At each time point, inject a sample onto the HPLC system.
-
Use a validated analytical method (isocratic or gradient elution) to separate this compound from potential degradants.
-
Monitor the elution using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the t=0 sample using the formula: % Remaining = (Peak Area at time tx / Peak Area at time t0) * 100
-
Quantitative Data Summary
The following table presents hypothetical data from a stability study of this compound to illustrate how results can be presented.
| Time (Hours) | % Remaining at 4°C (in Buffer pH 7.4) | % Remaining at 25°C (in Buffer pH 7.4) | % Remaining at 37°C (in Buffer pH 7.4) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.3 | 93.1 | 82.4 |
| 12 | 97.6 | 90.2 | 75.8 |
| 24 | 95.4 | 82.1 | 60.5 |
| 48 | 91.2 | 68.9 | 41.2 |
Visualizations
Experimental and Logical Diagrams
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labstat.com [labstat.com]
Technical Support Center: Overcoming Resistance to Lancifodilactone C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to Lancifodilactone C in cell lines.
I. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on unexpected cell viability, and variable drug efficacy.
Problem 1: Reduced or No Cytotoxicity Observed in Treated Cell Lines
If you observe higher than expected cell viability after treatment with this compound, it may indicate the development of resistance.
| Potential Cause | Recommended Action |
| 1. Development of Pro-survival Autophagy | Cell lines can develop resistance to autophagy-inducing drugs by upregulating autophagy as a survival mechanism. This "cytoprotective autophagy" allows cancer cells to clear damaged components and survive treatment.[1][2] |
| a. Assess Autophagy Flux: Determine if this compound is inducing autophagy and if the autophagic process is complete (flux) or stalled. A blockage in the fusion of autophagosomes with lysosomes can lead to an accumulation of autophagosomes without effective degradation, which may not be cytotoxic. Detailed protocols for assessing autophagy flux are provided in the Experimental Protocols section. | |
| b. Inhibit Autophagy: Treat cells with a combination of this compound and an autophagy inhibitor, such as chloroquine (B1663885) or 3-methyladenine (B1666300) (3-MA).[3][4] A significant increase in cell death compared to this compound alone suggests that cytoprotective autophagy is a resistance mechanism. | |
| 2. Altered IRGM1 Expression or Function | As the putative target of this compound, alterations in the expression level or function of Immunity-Related GTPase M1 (IRGM1) could confer resistance. |
| a. Quantify IRGM1 Expression: Use Western blotting or qPCR to compare IRGM1 protein and mRNA levels, respectively, between sensitive and suspected resistant cell lines. | |
| b. Sequence IRGM1 Gene: Sequence the IRGM1 gene in resistant cells to identify potential mutations that could alter protein function and drug binding. | |
| 3. Increased Drug Efflux | Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, reducing the intracellular concentration of the therapeutic agent.[5][6] |
| a. Use Efflux Pump Inhibitors: Co-treat cells with this compound and a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-glycoprotein). A restoration of cytotoxicity would indicate the involvement of drug efflux pumps. | |
| b. Measure Intracellular Drug Concentration: Use techniques like HPLC or mass spectrometry to quantify the intracellular accumulation of this compound in sensitive versus resistant cells. | |
| 4. Activation of Alternative Survival Pathways | Cancer cells can compensate for the effects of a targeted drug by upregulating alternative pro-survival signaling pathways, such as the PI3K/Akt/mTOR or MAPK pathways.[7][8] |
| a. Pathway Analysis: Use phosphoprotein arrays or Western blotting for key signaling molecules (e.g., p-Akt, p-ERK) to identify activated survival pathways in resistant cells. | |
| b. Combination Therapy: Based on the identified activated pathway, use a combination of this compound and a specific inhibitor of that pathway to see if sensitivity is restored. |
Problem 2: Inconsistent Results in Autophagy Assays
Variability in autophagy measurements can obscure the true effect of this compound.
| Potential Cause | Recommended Action |
| 1. Static Measurement vs. Autophagic Flux | Measuring the number of autophagosomes at a single time point (static measurement) can be misleading. An increase in autophagosomes could indicate either increased formation (autophagy induction) or a blockage in their degradation (impaired flux).[9][10][11] |
| a. Measure Autophagic Flux: It is crucial to measure the entire process of autophagy from formation to degradation. This can be achieved by performing an LC3 turnover assay in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).[10][11] | |
| 2. Issues with LC3-II Western Blotting | The LC3-II protein band can be faint or inconsistent. |
| a. Optimize Gel Electrophoresis: Use a high-percentage polyacrylamide gel (e.g., 15%) or a gradient gel to better resolve the LC3-I and LC3-II bands. | |
| b. Use a Positive Control: Treat a control cell line with a known autophagy inducer (e.g., rapamycin (B549165) or starvation) to ensure the antibody and detection system are working correctly. | |
| 3. Artifacts from Fluorescent Protein Overexpression | Overexpression of fluorescently-tagged LC3 (e.g., GFP-LC3) can sometimes lead to protein aggregation that is independent of autophagy. |
| a. Use a Tandem Reporter: Employ a tandem mCherry-GFP-LC3 reporter. This system takes advantage of the different pH sensitivities of GFP and mCherry to distinguish between autophagosomes (neutral pH, both GFP and mCherry fluoresce) and autolysosomes (acidic pH, GFP is quenched, only mCherry fluoresces).[12][13] This provides a more accurate measure of autophagic flux. | |
| b. Validate with Endogenous LC3: Confirm findings by performing immunofluorescence for endogenous LC3. |
II. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
While research is ongoing, evidence from a structurally related compound suggests that this compound may exert its anticancer effects by targeting the Immunity-Related GTPase M1 (IRGM1). This interaction is thought to induce autophagy, a cellular process of "self-eating" that can lead to cell death in cancer cells.
Q2: What is autophagy and how can it lead to both cell death and cell survival?
Autophagy is a catabolic process where cells degrade their own components within lysosomes. In the context of cancer therapy, autophagy can have a dual role. It can promote cell death (autophagic cell death) by excessive self-digestion. Conversely, it can act as a survival mechanism (cytoprotective autophagy) by removing damaged organelles and providing recycled nutrients, thereby helping cancer cells withstand the stress induced by chemotherapy.[2][14]
Q3: My cells show an increase in LC3-II puncta after this compound treatment, but they are not dying. Why?
An increase in LC3-II puncta (autophagosomes) alone is not definitive proof of cytotoxic autophagy. It could signify:
-
Cytoprotective Autophagy: The cells are using autophagy to survive the drug treatment.
-
Blocked Autophagic Flux: Autophagosomes are forming but are not fusing with lysosomes to complete the degradation process. This stalled autophagy is generally not lethal.
To distinguish between these possibilities, you must measure autophagic flux (see Troubleshooting Guide and Experimental Protocols).
Q4: How can I confirm that resistance in my cell line is due to autophagy?
The most direct way is to inhibit autophagy and observe if sensitivity to this compound is restored. You can use pharmacological inhibitors like chloroquine or bafilomycin A1, or genetic approaches such as siRNA-mediated knockdown of essential autophagy genes (e.g., ATG5 or ATG7). A significant increase in cell death with the combination treatment compared to this compound alone strongly suggests that autophagy is a resistance mechanism.
Q5: Are there any known combination therapies to overcome resistance to this compound?
While specific combination therapies for this compound have not been established, based on its proposed mechanism, the following strategies are rational approaches to overcoming resistance:
-
Autophagy Inhibitors: Co-treatment with chloroquine or hydroxychloroquine.
-
Inhibitors of Pro-survival Signaling: If you identify upregulation of pathways like PI3K/Akt or MAPK, combining this compound with inhibitors of these pathways could be effective.[7]
III. Quantitative Data Summary
As there is no publicly available data on resistance to this compound, the following table presents hypothetical IC50 values to illustrate the expected outcomes when testing for resistance mechanisms.
Table 1: Hypothetical IC50 Values (µM) for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound Alone | This compound + Chloroquine (Autophagy Inhibitor) | This compound + Verapamil (Efflux Pump Inhibitor) |
| Sensitive Line (e.g., MCF-7) | 5 | 4.5 | 4.8 |
| Resistant Line (e.g., MCF-7/LC-R) | 50 | 8 | 45 |
In this hypothetical example, the significant drop in IC50 in the resistant line upon co-treatment with chloroquine suggests that cytoprotective autophagy is the primary resistance mechanism.
IV. Experimental Protocols
Protocol 1: Assessing Autophagic Flux via LC3 Turnover Assay (Western Blot)
This protocol measures the accumulation of LC3-II in the presence of a lysosomal inhibitor to quantify the rate of autophagosome formation.
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest.
-
Treatment:
-
Treat cells with this compound at the desired concentration.
-
For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells.
-
Include appropriate controls: untreated, this compound alone, and lysosomal inhibitor alone.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by subtracting the LC3-II level in the absence of the lysosomal inhibitor from the LC3-II level in its presence. An increase in this value in treated cells compared to control cells indicates an induction of autophagic flux.
Protocol 2: Monitoring Autophagy with Tandem Fluorescent mCherry-GFP-LC3
This method uses fluorescence microscopy to visualize and quantify autophagosomes and autolysosomes.
-
Transfection: Transfect cells with a plasmid encoding the mCherry-GFP-LC3 tandem construct using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells onto glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound as required. Include positive (e.g., starvation) and negative controls.
-
Cell Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope with appropriate lasers for DAPI, GFP, and mCherry.
-
-
Image Analysis:
-
Autophagosomes: Count the number of yellow puncta (co-localization of GFP and mCherry signals) per cell.
-
Autolysosomes: Count the number of red-only puncta (mCherry signal without corresponding GFP signal) per cell.
-
An increase in both yellow and red puncta upon treatment indicates a functional autophagic flux. An accumulation of only yellow puncta suggests a blockage in lysosomal fusion.
-
V. Visualizations
References
- 1. Frontiers | Inhibition of autophagy; an opportunity for the treatment of cancer resistance [frontiersin.org]
- 2. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Underlying Autophagy-Mediated Treatment Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 7. Frontiers | Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 12. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. Autophagy and multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Lancifodilactone C and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the distinct biological activities of two natural products: Lancifodilactone C, a triterpenoid (B12794562) with noted anti-HIV properties, and Paclitaxel, a widely used chemotherapeutic agent known for its potent cytotoxic effects. This document aims to objectively present their contrasting mechanisms of action, supported by available experimental data, to inform future research and drug development endeavors.
Introduction
Natural products are a rich source of novel therapeutic agents. This guide focuses on two such compounds, this compound and Paclitaxel, which, despite both being complex natural molecules, exhibit fundamentally different biological effects. This compound, isolated from Kadsura lancilimba, has been identified as an inhibitor of the Human Immunodeficiency Virus (HIV) with a notable lack of cytotoxicity. In stark contrast, Paclitaxel, originally derived from the Pacific yew tree, is a cornerstone of cancer chemotherapy, exerting its therapeutic effect through the induction of cell death in rapidly dividing cells. This comparative analysis will delve into their distinct molecular mechanisms and biological impacts.
Comparative Analysis of Biological Activity
The following table summarizes the key characteristics and biological activities of this compound and Paclitaxel. It is important to note that while data for Paclitaxel is extensive, specific quantitative data for this compound is limited. Data for the closely related compound, Lancifodilactone G, is used as a proxy to illustrate the anti-HIV activity and low cytotoxicity profile of this class of compounds.
| Feature | This compound | Paclitaxel |
| Chemical Class | Tricyclic Triterpenoid | Diterpenoid (Taxane) |
| Primary Biological Activity | Anti-HIV | Cytotoxic (Anti-cancer) |
| Mechanism of Action | The precise anti-HIV mechanism is not fully elucidated, but it is known to inhibit HIV replication. | Binds to β-tubulin, stabilizing microtubules and preventing their disassembly. This leads to cell cycle arrest in the G2/M phase and induction of apoptosis.[1][2] |
| Cytotoxicity | Reported to have no cytotoxicity. A related compound, Lancifodilactone G, shows minimal cytotoxicity with a CC50 > 200 µg/mL in C8166 cells.[3] | Highly cytotoxic to cancer cells. |
| Quantitative Efficacy | Lancifodilactone G has an anti-HIV EC50 of 95.47 ± 14.19 µg/mL.[3] | IC50 values vary by cell line, typically in the low nanomolar range (e.g., 2.5 to 7.5 nM in some human tumor cell lines).[4] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound and to determine its IC50 (half-maximal inhibitory concentration) and CC50 (50% cytotoxic concentration) values.
-
Cell Seeding: Cancer cell lines (for Paclitaxel) or host cells for viral replication (e.g., H9 lymphocytes for this compound) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (Paclitaxel or this compound) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 or CC50 value is determined by plotting cell viability against the compound concentration.
Anti-HIV Activity Assay
This protocol is designed to measure the ability of a compound to inhibit HIV replication.
-
Cell Preparation: A suitable host cell line, such as H9 lymphocytes or TZM-bl cells, is prepared.[4]
-
Infection and Treatment: The cells are infected with a known amount of HIV and simultaneously treated with various concentrations of the test compound (e.g., this compound). Control wells include infected untreated cells and uninfected cells.
-
Incubation: The cultures are incubated for a period that allows for viral replication (e.g., 3-5 days).
-
Quantification of Viral Replication: The extent of HIV replication is measured. This can be done through various methods, such as:
-
p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
-
Reverse Transcriptase (RT) Assay: Measures the activity of the viral RT enzyme.
-
Reporter Gene Assay: Uses genetically engineered cell lines (e.g., TZM-bl) that express a reporter gene (e.g., luciferase) upon HIV infection.[4]
-
-
Data Analysis: The percentage of viral inhibition is calculated for each compound concentration, and the EC50 (half-maximal effective concentration) is determined.
Visualizing Molecular Mechanisms and Workflows
Signaling Pathway of Paclitaxel-Induced Cytotoxicity
Caption: Paclitaxel's mechanism of inducing cytotoxicity.
General Workflow for Comparing Biological Activities
References
Information regarding Lancifodilactone C and its cross-reactivity with other targets is currently unavailable in the public domain.
Extensive searches for "Lancifodilactone C" have yielded minimal specific information. While its existence is mentioned in the context of other isolated lancifodilactones, there is a significant lack of data regarding its biological activity, primary molecular targets, and any potential cross-reactivity with other proteins. The predominant focus of the available scientific literature is on a related compound, Lancifodilactone G.
Research on Lancifodilactone G has identified it as a novel, highly oxygenated nortriterpenoid isolated from the medicinal plant Schisandra lancifolia[1][2]. Studies have shown that Lancifodilactone G exhibits anti-HIV activity with an EC50 of 95.47 +/- 14.19 microg/mL and displays minimal cytotoxicity against C8166 cells[1][2]. However, the specific molecular target responsible for its anti-HIV activity has not been elucidated. Furthermore, there are no published studies investigating the cross-reactivity or off-target effects of Lancifodilactone G.
The broader family of triterpenoids from the Schisandraceae family, to which lancifodilactones belong, is known for a wide range of biological activities, including anti-inflammatory, anti-viral, anti-tumor, and hepatoprotective effects[3][4][5][6]. Despite the diverse pharmacological profiles of these compounds, detailed information on their specific molecular targets and potential for cross-reactivity is largely absent from the current body of scientific literature.
Without any data on the primary target of this compound (or even the more studied Lancifodilactone G) and no experimental evidence from assays such as kinase profiling or broad panel screening, it is not possible to create a comparison guide on its cross-reactivity. Detailed experimental protocols for assessing such activity are also unavailable for this specific compound.
Therefore, the requested comparison guide on the cross-reactivity of this compound with other targets cannot be provided at this time due to the absence of the necessary scientific data. Further research, including target identification and comprehensive screening against a panel of potential off-targets, would be required to generate the information needed for such a guide.
References
- 1. Lancifodilactone G: a unique nortriterpenoid isolated from Schisandra lancifolia and its anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triterpenoids from the Schisandraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Statistical Analysis of Lancifodilactone C Efficacy: A Comparative Guide
A comprehensive review of available data on Lancifodilactone C reveals a notable absence of published efficacy studies. While research has focused on the synthesis of related compounds, particularly Lancifodilactone G, quantitative data on the biological activity of this compound remains elusive. This guide addresses the current information gap and presents available data on related compounds to offer a contextual understanding.
Due to the lack of specific efficacy data for this compound, a direct statistical analysis and comparison with alternative compounds cannot be provided at this time. The majority of scientific literature centers on the complex chemical synthesis of schisanartane nortriterpenoids, including Lancifodilactone G.[1][2][3]
Comparative Landscape: Related Compounds
While data on this compound is unavailable, research on other structurally related or similarly named compounds can offer insights into potential areas of investigation. It is crucial to note that the following information is not directly applicable to this compound and should be interpreted with caution.
One study reported that certain related compounds have shown anti-HIV-1 activity.[4] However, specific quantitative data (e.g., EC50 values) were not provided in the available search results, precluding a detailed analysis.
For illustrative purposes, we present information on Lanatoside C , a different cardiac glycoside that has been investigated for its anti-cancer properties.[5][6] This is intended to demonstrate the type of data required for a comprehensive efficacy analysis, not to suggest a similar mechanism or potency for this compound.
Table 1: Illustrative Efficacy Data for Lanatoside C in Cholangiocarcinoma Cells
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| HuCCT-1 | Lanatoside C | Apoptosis Induction | Increased | [5] |
| TFK-1 | Lanatoside C | Apoptosis Induction | Increased | [5] |
| HuCCT-1 | Lanatoside C | STAT3 Protein Expression | Decreased | [5] |
| TFK-1 | Lanatoside C | STAT3 Protein Expression | Decreased | [5] |
| HuCCT-1 | Lanatoside C | ROS Levels | Increased | [5] |
| TFK-1 | Lanatoside C | ROS Levels | Increased | [5] |
Experimental Protocols
Detailed experimental protocols for this compound efficacy studies are not available. The following represents a generalized workflow for assessing the efficacy of a novel compound against a specific biological target, based on common laboratory practices.
Signaling Pathways of Related Compounds
The mechanism of action for this compound has not been elucidated. However, studies on Lanatoside C have identified its involvement in specific signaling pathways related to cancer cell apoptosis.
Lanatoside C has been shown to induce apoptosis in cholangiocarcinoma cells by inhibiting the STAT3 pathway.[5] This inhibition is linked to an increase in reactive oxygen species (ROS), which in turn affects the mitochondrial membrane potential.[5] Furthermore, in prostate cancer cells, Lanatoside C is suggested to exert its effects by modulating the TNF/IL-17 signaling pathway.[6]
References
- 1. Studies directed toward the total synthesis of lancifodilactone G: an expeditious route to the ABC subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Total Synthesis of Lancifodilactone G Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Lanatoside C decelerates proliferation and induces apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma [frontiersin.org]
- 6. semanticscholar.org [semanticscholar.org]
Peer-Reviewed Validation of Lancifodilactone C Bioassays: A Comparative Guide
This guide provides an objective comparison of the bioactivity of Lancifodilactone C, a nortriterpenoid compound, with other relevant molecules. The information presented is based on peer-reviewed experimental data, offering researchers, scientists, and drug development professionals a comprehensive overview of its biological performance.
Overview of this compound Bioactivity
This compound, also known as Schigrandilactone C, has been evaluated for its potential as a bioactive compound, with studies focusing on its anti-HIV and cytotoxic activities. Research has demonstrated its ability to inhibit HIV-1 replication and to affect the viability of certain cancer cell lines.
Anti-HIV-1 Activity
This compound has shown notable activity against the human immunodeficiency virus type 1 (HIV-1).
Comparative Data for Anti-HIV-1 Activity
| Compound | Virus Strain | Cell Line | EC50 | Selectivity Index (SI) | Reference |
| This compound | HIV-1 | C8166 | 5.1 µg/mL | 12.7 | [1] |
| Micrandilactone C | HIV-1IIIB | C8166 | 7.71 µg/mL | >25.94 | [2] |
| 5-Methoxy-4-methyl DCK | HIV-1 | H9 lymphocytes | 7.21 x 10-6 µM | >2.08 x 107 | |
| 7-thia-DCK analog (3a) | HIV-1 | H9 lymphocytes | 0.14 µM | 1110 | [3] |
Note: The data presented above is for comparative purposes. The experiments were not conducted in a head-to-head study and experimental conditions may have varied between the different studies.
Experimental Protocol: Anti-HIV-1 Syncytium Formation Assay
The anti-HIV-1 activity of this compound was assessed by inhibiting the cytopathic effects of HIV-1 on C8166 cells. This assay is a common method to screen for potential antiviral compounds.
General Protocol Outline:
-
Cell Preparation: C8166 cells, a human T-cell line, are cultured and maintained in an appropriate medium.
-
Virus Inoculation: The cells are infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: The infected cells are then treated with various concentrations of the test compound (e.g., this compound).
-
Incubation: The treated and untreated (control) cells are incubated for a period that allows for viral replication and the formation of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells).
-
Syncytia Quantification: The number of syncytia in the treated and untreated wells is counted under a microscope.
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits syncytium formation by 50%, is calculated. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
Signaling Pathway Diagram
Caption: Potential inhibition of HIV-1 replication by this compound.
Cytotoxicity
The cytotoxicity of this compound has been evaluated against various human tumor cell lines.
Comparative Data for Cytotoxicity (IC50)
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound (Schigrandilactone C) | K562 (Leukemia) | Not specified | Data not available | [1] |
| This compound (Schigrandilactone C) | HepG2 (Hepatocellular carcinoma) | Not specified | Data not available | [1] |
| Goniothalamin | HepG2 | MTT Assay | 4.6 (±0.23) µM | [4] |
| Doxorubicin | HepG2 | MTT Assay | Not specified | [4] |
Note: While the study by Xiao et al. (2008) mentions the evaluation of schigrandilactones A and B for cytotoxicity against K562 and HepG2 cell lines, specific IC50 values for this compound (Schigrandilactone C) were not provided in the abstract. Further research is needed to obtain this specific data. The data for Goniothalamin and Doxorubicin is provided for context on typical cytotoxic values against the HepG2 cell line.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
General Protocol Outline:
-
Cell Seeding: The target cancer cells (e.g., K562 or HepG2) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the 50% inhibitory concentration (IC50) is determined.
Experimental Workflow Diagram
Caption: Workflow of a typical MTT cytotoxicity assay.
References
- 1. Structure and anti-HIV activity of micrandilactones B and C, new nortriterpenoids possessing a unique skeleton from Schisandra micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Prudent Disposal of Lancifodilactone C: A Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Lancifodilactone C is a bioactive natural product. As with any novel or uncharacterized compound, it is crucial to handle and dispose of it with the utmost care to ensure the safety of laboratory personnel and to minimize environmental impact. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous substance.[1][2] This guide provides a procedural framework for the proper disposal of this compound and associated waste materials, based on established best practices for handling potent and novel chemical compounds.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that the specific toxicological properties of this compound have not been fully elucidated, a conservative approach to safety is mandatory. The compound should be handled as if it were a particularly hazardous substance, potentially possessing cytotoxic, mutagenic, or other harmful properties.[1][2]
Required Personal Protective Equipment (PPE) when handling this compound waste:
| PPE Type | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | To prevent skin contact. It is important to check the breakthrough times for the specific gloves being used. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect the eyes from splashes or airborne particles. |
| Body Protection | A fully fastened laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary if there is a risk of aerosolization and work is not performed within a certified chemical fume hood. | To prevent the inhalation of fine particles. |
All handling of this compound, including weighing, solution preparation, and waste consolidation, should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[3]
II. Waste Segregation and Disposal Procedures
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[4] All waste streams contaminated with this compound must be collected separately from general laboratory waste.
Table of this compound Waste Streams and Disposal Containers:
| Waste Stream | Description | Recommended Container | Labeling Requirements |
| Solid Waste | Contaminated consumables such as gloves, weighing papers, pipette tips, and paper towels. | A dedicated, leak-proof hazardous waste container with a tight-fitting lid. The container should be lined with a heavy-duty plastic bag. | "Hazardous Waste," the full chemical name "this compound," the date waste accumulation began, and the Principal Investigator's name and lab location.[4] |
| Liquid Waste | Unused solutions of this compound, and solvents used to rinse contaminated glassware. | A dedicated, sealed, and shatter-resistant hazardous waste bottle (e.g., glass or compatible plastic).[3] | "Hazardous Waste," the full chemical name "this compound," the solvent system and approximate concentration, the date waste accumulation began, and the Principal Investigator's name and lab location. |
| Sharps Waste | Needles, syringes, and any broken glassware contaminated with this compound. | A designated, puncture-resistant sharps container clearly labeled for cytotoxic or hazardous chemical waste.[5] | "Hazardous Waste - Sharps," the full chemical name "this compound," and the universal biohazard symbol if applicable. |
Experimental Protocol for Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware three times with a suitable solvent in which this compound is soluble. Collect all rinsate as hazardous liquid waste.
-
Washing: Wash the rinsed glassware with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
III. Disposal Workflow and Decision-Making
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
IV. Spill Management
In the event of a spill, the primary concern is to ensure personnel safety and to contain the material.
-
Small Spills (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting all materials used for cleaning as solid hazardous waste.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the immediate area and alert colleagues and the laboratory supervisor.[3]
-
Prevent the spill from spreading.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance and assistance. Do not attempt to clean up a large spill without proper training and equipment.
-
V. Final Disposal
The ultimate disposal of this compound waste will be managed by your institution's EHS office. The most probable method for the final destruction of potent bioactive compounds is high-temperature incineration.[5][6] This process ensures the complete breakdown of the chemical into less harmful components.[6] Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
Disclaimer: This document provides general guidance. Researchers, scientists, and drug development professionals must consult their institution's specific chemical hygiene plan and EHS office for policies and procedures regarding hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
